An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Allyl-1,3-cyclopentanedione
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Allyl-1,3-cyclopentanedione
Abstract
This technical guide provides a comprehensive, in-depth analysis of the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift assignments for 2-allyl-1,3-cyclopentanedione. As a valuable building block in organic synthesis, unambiguous structural confirmation of this molecule is paramount. This document moves beyond a simple listing of spectral data, detailing the strategic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We will explain the causality behind the experimental choices and demonstrate how this multi-faceted approach creates a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular characterization.
Introduction: The Structural Challenge of a Substituted β-Diketone
2-Allyl-1,3-cyclopentanedione is a derivative of 1,3-cyclopentanedione, a cyclic β-diketone. A critical feature of many β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers in solution.[1][2] This tautomerism, involving the migration of a proton and a shift of a double bond, significantly influences the compound's reactivity and presents a more complex picture in spectroscopic analysis.[3][4]
However, the substitution at the C-2 position in 2-allyl-1,3-cyclopentanedione is a crucial structural feature. The absence of protons on the α-carbon between the two carbonyl groups prevents the formation of the corresponding enol tautomer. Consequently, the molecule is "locked" in the diketo form, which simplifies the NMR analysis by ensuring that the spectra represent a single, stable constitutional isomer.
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] This guide will systematically walk through the process of assigning every proton and carbon signal in 2-allyl-1,3-cyclopentanedione, leveraging a suite of modern NMR experiments.
Experimental Design and Methodology
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following methodology outlines the steps for sample preparation and data acquisition.
Sample Preparation
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Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.
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Sample Concentration : Weigh approximately 10-15 mg of 2-allyl-1,3-cyclopentanedione and dissolve it in 0.6-0.7 mL of CDCl₃.
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Homogenization : Ensure the sample is fully dissolved by gentle vortexing.
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Transfer : Transfer the solution to a 5 mm NMR tube.
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Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak (CDCl₃: δH ≈ 7.26 ppm; δC ≈ 77.16 ppm).[1]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
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¹H NMR : A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR : A proton-decoupled experiment is performed to yield a spectrum with single lines for each unique carbon. Broadband proton decoupling also provides a Nuclear Overhauser Enhancement (NOE), which increases signal intensity.[5]
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DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 experiments are crucial for determining the multiplicity of carbon signals (C, CH, CH₂, CH₃). In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.[6]
-
2D Experiments :
-
COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled (typically over 2-3 bonds).[7]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons (one-bond C-H correlation).[5]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for identifying quaternary carbons and piecing together the molecular skeleton.[8][9]
-
Spectral Analysis and Assignment Strategy
The logical flow for assigning the NMR spectra of 2-allyl-1,3-cyclopentanedione begins with analyzing the simpler 1D spectra and then using the more complex 2D spectra to confirm and complete the assignments.
Molecular Symmetry and Predicted Spectra
The diketo form of 2-allyl-1,3-cyclopentanedione possesses a plane of symmetry that bisects the allyl group and the C2 carbon. This symmetry renders the two carbonyl carbons (C1 and C3) chemically equivalent, as are the two methylene carbons of the ring (C4 and C5).
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Expected ¹H Signals : 4 distinct signals (allyl CH, allyl =CH₂, allyl -CH₂-, and ring -CH₂-).
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Expected ¹³C Signals : 6 distinct signals (allyl CH, allyl =CH₂, allyl -CH₂-, ring C2, ring C4/C5, and ring C1/C3).
Step 1: ¹H NMR and ¹³C{¹H} NMR Interpretation
The ¹H NMR spectrum provides the initial map of the proton environments.
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Allyl Group Protons : This group gives rise to a characteristic pattern:
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A multiplet around δ 5.7-5.9 ppm for the internal methine proton (H7).
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Two distinct multiplets for the terminal vinyl protons (H8), typically between δ 5.0-5.2 ppm .
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A doublet around δ 2.6-2.8 ppm for the methylene protons adjacent to the ring (H6).
-
-
Cyclopentanedione Ring Protons : Due to chemical equivalence, the four protons on C4 and C5 should appear as a single signal, a singlet, typically around δ 2.7-2.9 ppm (H4/H5).
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms.
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Carbonyl Carbons (C1/C3) : A signal in the far downfield region, typically δ 210-220 ppm , characteristic of ketone carbonyls.[10]
-
Alkene Carbons (C7, C8) : Two signals in the range of δ 115-140 ppm .
-
Aliphatic Carbons (C2, C4/C5, C6) : Three signals in the upfield region (δ 30-60 ppm ).
Step 2: Carbon Multiplicity with DEPT-135
The DEPT-135 experiment is the key to differentiating the aliphatic carbon signals observed in the ¹³C spectrum.
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Positive Signals : The CH carbon of the allyl group (C7) and any potential CH₃ groups (none in this molecule).
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Negative Signals : The three CH₂ carbons (C4/C5, C6, and C8). Note that the terminal vinyl carbon C8 is a CH₂ group.
-
Absent Signals : The quaternary carbon (C2) and the two carbonyl carbons (C1/C3).
This experiment immediately allows for the classification of each carbon signal, significantly refining the assignment process.
Caption: Workflow for carbon type determination using DEPT-135.
Step 3: Establishing Connectivity with 2D NMR
2D NMR experiments provide the definitive connections to assemble the molecular structure.
The COSY spectrum reveals proton-proton couplings, confirming the spin system of the allyl group.
-
Key Correlation : A strong cross-peak will be observed between the allyl CH₂ protons (H6) and the allyl CH proton (H7).
-
Further Correlation : Cross-peaks will also connect the allyl CH proton (H7) to the terminal vinyl protons (H8).
-
Isolation : Critically, no correlations will be seen between the allyl protons and the singlet from the cyclopentanedione ring protons (H4/H5), confirming their isolation from the allyl spin system.
Caption: Expected ¹H-¹H COSY correlations for 2-allyl-1,3-cyclopentanedione.
The HSQC spectrum is the most direct way to link each proton to its carbon atom. Each cross-peak represents a direct, one-bond C-H connection.
-
H6 ↔ C6 : Connects the allyl CH₂ proton signal to its carbon signal.
-
H7 ↔ C7 : Connects the allyl CH proton signal to its carbon signal.
-
H8 ↔ C8 : Connects the terminal vinyl proton signals to their carbon signal.
-
H4/H5 ↔ C4/C5 : Connects the ring CH₂ proton signal to its carbon signal.
This experiment assigns all protonated carbons in a single, unambiguous step.
The HMBC experiment is the final piece of the puzzle, revealing long-range (2 and 3-bond) couplings. This is the only way to definitively assign the non-protonated quaternary (C2) and carbonyl (C1/C3) carbons.
-
Assigning C2 (Quaternary Carbon) :
-
The ring protons (H4/H5) will show a correlation to C2 (³J coupling).
-
The allyl CH₂ protons (H6) will show a correlation to C2 (²J coupling).
-
-
Assigning C1/C3 (Carbonyl Carbons) :
-
The ring protons (H4/H5) will show a strong correlation to the carbonyl carbons C1/C3 (²J coupling).
-
The allyl CH₂ protons (H6) may show a weaker correlation to C1/C3 (³J coupling).
-
-
Confirming the Allyl-Ring Linkage :
-
The allyl CH₂ protons (H6) will correlate to the allyl CH carbon (C7, ²J coupling) and the quaternary ring carbon (C2, ²J coupling), confirming the point of attachment.
-
Caption: Key HMBC correlations for assigning the carbon skeleton.
Summary of Chemical Shift Assignments
By combining the information from all experiments, a complete and validated assignment can be compiled. The following table summarizes the expected chemical shifts for 2-allyl-1,3-cyclopentanedione in CDCl₃.
| Atom # | Label | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| 1, 3 | C=O | - | ~215 | Absent | C1/C3 ← H4/H5 (²J), H6 (³J) |
| 2 | C | - | ~55 | Absent | C2 ← H4/H5 (³J), H6 (²J) |
| 4, 5 | -CH₂- | ~2.8 (s, 4H) | ~35 | Negative | C4/C5 ← H4/H5 (self-suppressed); C1/C3, C2 |
| 6 | -CH₂- | ~2.7 (d, 2H) | ~38 | Negative | C2, C7 |
| 7 | =CH- | ~5.8 (m, 1H) | ~133 | Positive | C2, C6, C8 |
| 8 | =CH₂ | ~5.1 (m, 2H) | ~118 | Negative | C7 |
Note: Exact chemical shift values can vary slightly depending on solvent, concentration, and spectrometer frequency. Multiplicity is abbreviated as s (singlet), d (doublet), m (multiplet).
Conclusion
The unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-allyl-1,3-cyclopentanedione is achieved through a systematic and multi-technique approach. While 1D NMR provides the initial overview, it is the strategic application of 2D correlation experiments—COSY, HSQC, and particularly HMBC—that allows for the complete and confident elucidation of the molecular structure. The absence of keto-enol tautomerism simplifies the spectral analysis, and the molecular symmetry is a key factor in predicting and interpreting the number of observed signals. This guide illustrates a robust, self-validating workflow that ensures the highest level of accuracy for researchers relying on NMR spectroscopy for structural characterization in synthesis and drug development.
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